![molecular formula C25H28N6 B2430624 5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900277-82-9](/img/structure/B2430624.png)
5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Description
5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Researchers have developed a catalytic protodeboronation method using a radical approach. When combined with a Matteson–CH₂–homologation step, this protocol enables the formal anti-Markovnikov alkene hydromethylation. Notably, this transformation was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Ni-Catalyzed Methylation of Unactivated Alkanes and Ketones
- Application : This compound participates in the synthesis of methylated alkanes and ketones via nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides .
Nitric Oxide (NO) Inhibition
- Activity : Some of these compounds exhibit promising NO inhibition. Further studies are needed to explore their potential as NO-modulating agents .
properties
IUPAC Name |
5-tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-25(2,3)21-17-23(30-15-13-29(14-16-30)22-11-7-8-12-26-22)31-24(28-21)20(18-27-31)19-9-5-4-6-10-19/h4-12,17-18H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSHLAJMBCSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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